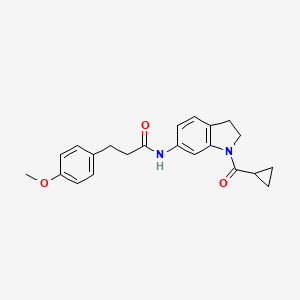

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-(4-methoxyphenyl)propanamide

Description

The exact mass of the compound this compound is 364.17869263 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-27-19-9-2-15(3-10-19)4-11-21(25)23-18-8-7-16-12-13-24(20(16)14-18)22(26)17-5-6-17/h2-3,7-10,14,17H,4-6,11-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRFTDVAZBWFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 286.37 g/mol. The compound features a cyclopropanecarbonyl group linked to a dihydroindole moiety and a propanamide structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to cancer progression, particularly those involved in DNA repair mechanisms.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, research indicates that it can induce apoptosis in BRCA-deficient breast cancer cells by inhibiting poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair .

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in vivo. In a colorectal cancer xenograft model, the compound showed promising results in reducing tumor size and improving survival rates compared to control groups . These findings support its potential as an anti-cancer agent.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Early data suggest that it has favorable oral bioavailability and a half-life suitable for therapeutic applications. Further studies are needed to optimize dosing regimens for clinical use.

Case Studies

Several case studies highlight the potential applications of this compound in treating various cancers:

- Breast Cancer : A study involving BRCA-deficient cell lines indicated that the compound significantly inhibited cell proliferation and induced apoptosis through PARP inhibition .

- Colorectal Cancer : In vivo experiments demonstrated that this compound could effectively reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.